Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability Compared to 4-Bromo-2-fluoroaniline
4-Bromo-N-ethyl-2-fluoroaniline exhibits a significantly higher calculated partition coefficient (XLogP3-AA) of 3.1 compared to the primary aniline analog 4-bromo-2-fluoroaniline, which has an XLogP3 value of 2.1 [1]. This increase of 1.0 log unit indicates a 10-fold increase in lipophilicity, a property directly correlated with enhanced passive membrane permeability in biological systems [1]. The N-ethyl substitution is the sole contributor to this difference, as the rest of the molecular scaffold is identical.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 4-Bromo-2-fluoroaniline: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP = +1.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
Higher lipophilicity is a critical parameter in early-stage drug discovery, as it often correlates with improved cell penetration and oral bioavailability.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28446637, 4-Bromo-N-ethyl-2-fluorobenzenamine. Retrieved April 18, 2026. View Source
